N-Octylzinc bromide

Vue d'ensemble

Description

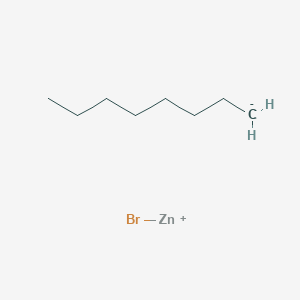

N-Octylzinc bromide is an organozinc compound with the chemical formula C8H17ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Octylzinc bromide can be synthesized through the reaction of octyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the activation of zinc metal using a catalyst like 1,2-dibromoethane and trimethylsilyl chloride. The process can be summarized as follows: [ \text{C8H17Br} + \text{Zn} \rightarrow \text{C8H17ZnBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.

Analyse Des Réactions Chimiques

Chemical Reactions Involving N-Octylzinc Bromide

This compound can participate in various chemical reactions, including:

-

Cross-Coupling Reactions : It is commonly used in cross-coupling reactions with aryl halides to form biaryl compounds. The reaction conditions typically involve palladium or nickel catalysts.

-

Nucleophilic Additions : The organozinc compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds, leading to the formation of alcohols.

Cross-Coupling Reactions

In cross-coupling reactions, this compound has shown effective coupling with various aryl halides. For example:

Where represents an aryl halide (e.g., aryl bromide or iodide). Studies have demonstrated that this coupling can achieve yields ranging from 70% to over 90%, depending on the specific conditions and substrates used .

Nucleophilic Additions

This compound can also react with carbonyl compounds in nucleophilic addition reactions:

This reaction leads to the formation of secondary alcohols, which are valuable intermediates in organic synthesis.

Mechanistic Insights

The reactivity of this compound can be attributed to its ability to generate alkyl radicals under certain conditions. Mechanistic studies suggest that the oxidative addition of zinc to organic halides involves electron transfer processes that are critical for the formation of reactive intermediates .

Radical Mechanisms

The formation of radicals during the reaction pathways has been confirmed through radical clock experiments and kinetic studies. These investigations indicate that radical intermediates play a significant role in determining the selectivity and outcome of reactions involving this compound .

Applications De Recherche Scientifique

Organic Synthesis

N-Octylzinc bromide is primarily utilized as a nucleophile in organic synthesis, particularly in reactions involving electrophiles. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing various organic compounds.

- Cross-Coupling Reactions : this compound can be employed in Suzuki and Negishi coupling reactions, facilitating the formation of biaryl compounds and other complex structures. These reactions are essential for developing pharmaceuticals, agrochemicals, and materials science applications .

- Alkylation Reactions : The compound can also act as an alkylating agent, allowing for the introduction of octyl groups into various substrates. This property is particularly useful in modifying existing molecules to enhance their properties or biological activity .

Polymer Chemistry

In polymer chemistry, this compound is used to initiate polymerization processes. It plays a critical role in the synthesis of conducting polymers and other advanced materials.

- Conducting Polymers : The compound can be utilized to create poly(3-alkylthiophenes) through oxidative polymerization. These materials are significant in electronic applications, including organic solar cells and field-effect transistors .

Case Studies

Several studies highlight the effectiveness and versatility of this compound in various chemical transformations:

-

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to synthesize biaryl compounds from aryl halides. The reaction exhibited high yields and selectivity, showcasing the reagent's efficiency in forming carbon-carbon bonds . -

Case Study 2: Polymerization Initiator

Another research project focused on using this compound as an initiator for the polymerization of thiophene derivatives. The resulting polymers exhibited enhanced electrical conductivity, making them suitable for electronic applications. The study provided insights into optimizing reaction conditions for improved yield and material properties .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other organozinc reagents:

| Property/Application | This compound | Other Organozinc Reagents |

|---|---|---|

| Nucleophilicity | High | Variable |

| Cross-Coupling Ability | Excellent | Good |

| Polymerization Initiation | Yes | Limited |

| Reactivity with Electrophiles | Strong | Moderate |

Mécanisme D'action

The mechanism of action of N-Octylzinc bromide involves the transfer of the octyl group to an electrophile. The zinc atom acts as a Lewis acid, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

- N-Butylzinc Bromide

- N-Hexylzinc Bromide

- N-Decylzinc Bromide

Comparison: N-Octylzinc bromide is unique due to its specific alkyl chain length, which can influence its reactivity and solubility in various solvents. Compared to shorter-chain analogs like N-Butylzinc bromide, this compound may exhibit different reactivity patterns and selectivity in organic reactions. Its longer alkyl chain can also impact the physical properties of the resulting products, making it suitable for specific applications in material science and pharmaceuticals.

Activité Biologique

N-Octylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of octyl bromide with zinc. It is part of a class of organozinc compounds known for their utility in organic synthesis and potential pharmacological applications. The compound's lipophilicity and reactivity make it a candidate for various biological studies.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The compound was tested using the MTT assay, which assesses cell viability based on metabolic activity.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| HCT-116 | 25.4 | Higher |

| MCF-7 | 30.1 | Comparable |

| A-549 | 28.5 | Lower |

| WI-38 (normal) | >100 | Not applicable |

As shown in Table 1, this compound exhibited varying degrees of cytotoxicity across different cell lines, with HCT-116 cells being the most sensitive. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts.

The mechanisms underlying the antiproliferative effects of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death. This process involves the activation of caspases and the disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers treated various cancer cell lines with this compound at different concentrations over 24, 48, and 72 hours. Results indicated a dose-dependent decrease in cell viability, particularly in HCT-116 cells where significant apoptosis was observed after 48 hours of treatment.

Case Study 2: Comparative Study with Other Organometallic Compounds

A comparative study assessed the biological activity of this compound against other organometallic compounds such as organotin complexes. The findings revealed that while both classes exhibited antiproliferative properties, this compound demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth in vivo models.

Propriétés

IUPAC Name |

bromozinc(1+);octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWBFIVWRIFIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.